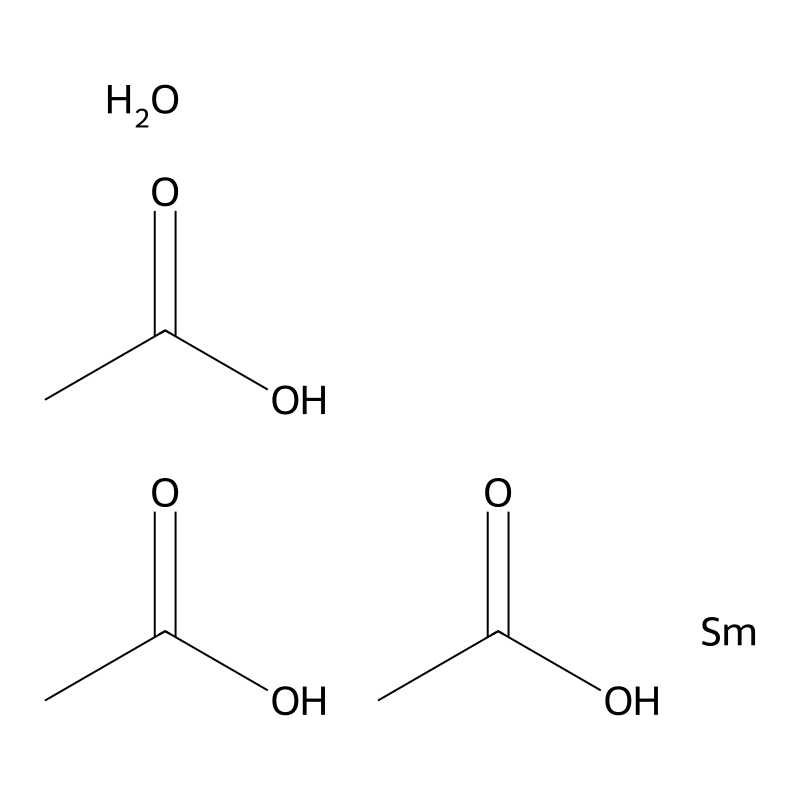

Samarium acetate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Luminescent Materials:

- Samarium(III) ions (Sm3+) within the acetate hydrate possess unique luminescent properties, making them suitable for developing advanced lighting sources and displays.

- Research explores using samarium acetate hydrate in upconversion processes, where low-energy photons are converted into higher-energy ones. This has potential applications in solar cells and bioimaging.

Catalyst Precursor:

- Samarium acetate hydrate serves as a precursor for the synthesis of various high-purity samarium compounds, including oxides, sulfides, and selenides.

- These derived materials can find use in catalysis, solid-state devices, and magnets.

Material Science Research:

- Samarium acetate hydrate is employed in the preparation of thin films and nanostructures through techniques like sol-gel processing and chemical vapor deposition.

- The resulting materials exhibit interesting optical, magnetic, and electrical properties, holding promise for applications in electronics, photonics, and sensors.

Biological Applications:

Samarium acetate hydrate, with the chemical formula , is a coordination compound of samarium, a rare earth element. It exists primarily in the form of a trihydrate and tetrahydrate, which are characterized by their crystalline structure and moderate water solubility. The compound is typically obtained through the dissolution of samarium(III) oxide in acetic acid, followed by crystallization and drying processes . Samarium acetate hydrate is notable for its applications in catalysis and materials science due to its unique properties as a source of samarium ions.

The synthesis of samarium acetate hydrate can be achieved through several methods:

- Direct Reaction: Dissolving samarium(III) oxide in a 50% acetic acid solution leads to the formation of samarium acetate, which can then be crystallized.

- Hydration Process: The trihydrate can be obtained by controlling the hydration conditions during crystallization.

- Recrystallization: Purification of the compound can be achieved through recrystallization from suitable solvents, enhancing its purity and yield .

Samarium acetate hydrate has diverse applications across various fields:

- Catalysis: It is widely used as a catalyst in organic synthesis reactions.

- Materials Science: The compound serves as a precursor for producing samarium-based materials used in electronics and photonics.

- Research: It is utilized in laboratories for studying coordination chemistry and material properties .

Studies on the interactions of samarium acetate hydrate with other compounds are essential for understanding its catalytic mechanisms and potential synergistic effects with other catalysts. Research indicates that it can interact favorably with various organic substrates, enhancing reaction rates and selectivity . Detailed studies on its interactions with biological molecules may also reveal insights into its therapeutic potential.

Samarium acetate hydrate shares similarities with several other rare earth acetates and related compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Samarium(III) Acetate | Base form without hydration; used primarily as a reagent. | |

| Neodymium(III) Acetate | Exhibits different catalytic properties due to neodymium's distinct electronic configuration. | |

| Cerium(III) Acetate | Known for its oxidative properties; used in environmental applications. | |

| Europium(III) Acetate | Notable for luminescent properties; used in phosphorescent materials. |

Samarium acetate hydrate's unique combination of moderate solubility, catalytic activity, and thermal stability distinguishes it from these similar compounds, making it particularly valuable in both industrial and research contexts .

Molecular Formula Variations and Hydration States

Samarium acetate hydrate exhibits multiple hydration states, each with distinct molecular formulas and properties [1] [2] [3]. The anhydrous form has the molecular formula Samarium(C₂H₃O₂)₃, with a molecular weight of 327.49 grams per mole [4] [5]. The compound commonly exists in several hydrated forms, including the monohydrate, trihydrate, and tetrahydrate variants [6] [7] [8].

The monohydrate form is represented by the formula Samarium(C₂H₃O₂)₃·H₂O, while the trihydrate exists as Samarium(C₂H₃O₂)₃·3H₂O with a molecular weight of 381.52 grams per mole [5] [9]. The tetrahydrate variant, Samarium(C₂H₃O₂)₃·4H₂O, has a molecular weight of 399.37 grams per mole and represents one of the most stable hydration states under ambient conditions [9] [10].

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Anhydrous | Sm(C₂H₃O₂)₃ | 327.49 | 17829-86-6 |

| Monohydrate | Sm(C₂H₃O₂)₃·H₂O | 345.51 | 17829-86-6 |

| Trihydrate | Sm(C₂H₃O₂)₃·3H₂O | 381.52 | 17829-86-6 |

| Tetrahydrate | Sm(C₂H₃O₂)₃·4H₂O | 399.37 | 100587-91-5 |

The crystallization behavior varies significantly among these hydration states [6] [11]. The trihydrate form crystallizes in a tetragonal crystal system with specific lattice parameters, while the tetrahydrate exhibits different structural arrangements [6] [12]. These hydration variations directly influence the solubility characteristics, with the compound showing moderate water solubility that increases with the degree of hydration [3] [14].

Coordination Chemistry of Samarium(III) in Acetate Complexes

The coordination chemistry of samarium(III) in acetate complexes demonstrates the characteristic behavior of lanthanide ions with acetate ligands [12] [15] [16]. Samarium(III) ions exhibit coordination numbers ranging from eight to nine in acetate environments, forming complex three-dimensional coordination networks [16] [18] [21].

In the hydrated acetate complexes, samarium(III) adopts a distorted capped square antiprismastic geometry with an oxygen donor set [18] [19]. The coordination sphere consists of oxygen atoms from acetate ligands, water molecules, and bridging oxygen atoms [12] [21]. Research has demonstrated that the acetate ligands can coordinate to samarium(III) through multiple modes, including monodentate, bidentate, and polymeric bridging arrangements [16] [31].

The coordination environment changes systematically across the lanthanide series due to the lanthanide contraction effect [30] [33]. For samarium(III), the ionic radius of 95.8 picometers in six-coordinate environments influences the preferred coordination geometries and ligand arrangements [33] [35]. The acetate ligands show a preference for bidentate coordination to samarium(III) ions rather than polymeric chain structures, which becomes more pronounced as the ionic radius decreases across the lanthanide series [31] [37].

Structural Characteristics and Bonding

The structural characteristics of samarium acetate hydrate reveal complex bonding patterns involving both ionic and covalent interactions [21] [22] [23]. Single crystal studies have identified specific bond lengths and angles that characterize the samarium-oxygen coordination environment [21] [35] [36].

The samarium-oxygen bond distances in acetate complexes typically range from 2.12 to 2.68 Angstroms, depending on the specific coordination mode and hydration state [22] [23] [35]. In the acetate coordination environment, the shortest samarium-oxygen bonds occur with the acetate oxygen atoms, while longer bonds are observed with coordinated water molecules [22] [35].

| Bond Type | Distance Range (Å) | Coordination Mode |

|---|---|---|

| Sm-O (acetate) | 2.12-2.45 | Bidentate |

| Sm-O (water) | 2.35-2.68 | Monodentate |

| Sm-O (bridging) | 2.20-2.57 | Polymeric |

The crystal structure analysis reveals that samarium acetate complexes form dimeric units through acetate bridging, with samarium-samarium distances of approximately 3.9 Angstroms [15] [19] [38]. The acetate groups adopt two primary coordination patterns: μ₂:η¹:η¹ and μ₂:η¹:η² bridging modes, which connect the samarium centers into extended networks [15] [38].

The bonding characteristics show significant ionic character, consistent with the electropositive nature of samarium and the hard donor properties of oxygen atoms [22] [23]. The coordination polyhedra around samarium(III) exhibit distortions from ideal geometries due to the size mismatch between the large samarium ion and the acetate ligands [35] [37].

Comparative Analysis with Other Lanthanide Acetates

The comparative analysis of samarium acetate hydrate with other lanthanide acetates reveals systematic trends across the lanthanide series [16] [25] [26]. The structural and coordination properties show clear correlations with ionic radius and position in the lanthanide series [30] [33].

Lanthanum and cerium acetates crystallize in Structure A with coordination numbers of eight to nine, while praseodymium and neodymium acetates adopt Structure B with eight-coordinate environments [16] [25]. Samarium acetate represents a transition point, adopting Structure C with coordination numbers intermediate between six and seven, similar to other mid-lanthanide acetates [16] [28].

| Lanthanide | Ionic Radius (pm) | Structure Type | Coordination Number | Hydration State |

|---|---|---|---|---|

| Lanthanum | 103 | A | 8-9 | 1.5H₂O |

| Cerium | 102 | A | 8-9 | 1.5H₂O |

| Praseodymium | 99 | B | 8 | 1.5H₂O |

| Neodymium | 98.3 | B/C | 8 | 1.5H₂O/4H₂O |

| Samarium | 95.8 | C | 6-7 | 4H₂O |

| Europium | 94.7 | C | 6-7 | 4H₂O |

| Gadolinium | 93.8 | D | 6-7 | 4H₂O |

The acetate coordination modes show systematic changes across the series [31] [16]. Early lanthanides favor polymeric acetate coordination, while middle and late lanthanides increasingly prefer bidentate coordination modes [31] [37]. This transition reflects the decreasing ionic radius and increasing charge density effects across the lanthanide series [30] [33].

The thermal stability and decomposition patterns also vary systematically [26] [27]. Samarium acetate hydrate decomposes through multiple stages, first losing water molecules, then forming basic acetate intermediates, and finally yielding samarium oxide at elevated temperatures [26] [27]. This decomposition behavior parallels that observed for other mid-lanthanide acetates, with similar temperature ranges and intermediate formation [25] [26].

Samarium acetate hydrate presents as a distinctive crystalline compound with characteristic morphological features that vary depending on the hydration state and preparation conditions. The compound typically appears as crystalline aggregates in its most common commercial form [1] [2]. The crystalline structure exhibits a well-defined morphology that can be described as aggregated crystalline particles rather than individual discrete crystals [1] [2].

The color of samarium acetate hydrate ranges from white to off-white in its pure form, though it can exhibit variations from pale yellow to hygroscopic yellow-white depending on the degree of hydration and storage conditions [1] [3] [4]. This color variation is attributed to the hygroscopic nature of the compound and its tendency to absorb moisture from the surrounding environment, which can affect the optical properties of the crystalline matrix [3].

The compound is characterized as an odorless solid with a powder-like appearance when finely divided [3] [5]. The morphological characteristics are significantly influenced by the preparation method and crystallization conditions. When synthesized through controlled crystallization from acetic acid solutions, the compound forms well-defined crystalline structures with characteristic rare earth metal coordination geometry [6] [7].

Particle size distribution varies considerably based on preparation methods, with commercial samples typically ranging from fine powder to small crystalline aggregates. The crystalline system has been reported as tetragonal for the trihydrate form with unit cell parameters α=90°, β=90°, γ=90° [7]. Scanning electron microscopy studies of related samarium compounds indicate that the morphology can be controlled through synthesis parameters, with particle sizes typically ranging from nanometer to micrometer scales [8] [9].

Solubility Profile in Various Solvents

Samarium acetate hydrate exhibits distinctive solubility characteristics that reflect its ionic nature and the coordinating ability of various solvents. The compound demonstrates excellent solubility in water, with quantitative measurements indicating solubility of ≥10 grams per 100 milliliters at 25°C [1] [2] [10] [11]. This high aqueous solubility is characteristic of most rare earth acetates and makes the compound particularly useful for aqueous solution chemistry applications.

In aqueous systems, samarium acetate hydrate forms stable solutions that can be maintained at room temperature without precipitation or decomposition under normal atmospheric conditions [11]. The compound's behavior in water involves complete dissociation into samarium(III) cations and acetate anions, with the samarium centers typically coordinated by water molecules in the aqueous phase [12].

Organic solvent solubility varies significantly depending on the polarity and coordinating ability of the solvent. The compound shows moderate solubility in polar organic solvents such as ethanol, where the solubility increases with temperature due to enhanced solvation of the ionic components [10]. This temperature dependence follows typical patterns for ionic compounds in polar media.

Non-polar solvents such as benzene show poor to negligible solubility for samarium acetate hydrate [4] [11]. This behavior is expected given the highly ionic nature of the compound and the inability of non-polar solvents to effectively solvate the charged species. The compound remains essentially insoluble in hydrocarbon solvents and other non-coordinating media.

Specialized solvents show varying degrees of interaction with samarium acetate hydrate. Based on analogous behavior of neodymium(III) acetate, the compound exhibits moderate solubility in methyl salicylate, benzyl chloride, benzyl alcohol, and carbon disulfide [12]. These solvents can coordinate to the samarium center through their electron-donating atoms, facilitating dissolution.

The compound shows particular affinity for acetic acid solutions, especially 50% acetic acid, which is commonly used in synthetic procedures for preparing the compound from samarium oxide [6] [7]. This enhanced solubility in acetic acid reflects the common ion effect and the ability of acetic acid to stabilize the acetate complex through additional coordination.

| Solvent Category | Solubility | Temperature Dependence | Applications |

|---|---|---|---|

| Water | ≥10 g/100 mL at 25°C | Increases with temperature | General solution chemistry |

| Polar Organic | Moderate | Strong temperature effect | Specialized syntheses |

| Non-polar | Negligible | Minimal effect | Not applicable |

| Acetic Acid | High | Enhanced at elevated T | Synthesis and purification |

Density and Physical Parameters

Samarium acetate hydrate exhibits well-defined physical parameters that are essential for practical applications and theoretical calculations. The density of the compound is consistently reported as 1.94 grams per cubic centimeter across multiple sources [1] [13] [2], making it significantly denser than most organic compounds due to the presence of the heavy samarium metal center.

Molecular weight varies depending on the degree of hydration, with the anhydrous form having a molecular weight of 327.49 grams per mole [1] [13] [2]. The commonly encountered hydrated forms show molecular weights of 345.51 grams per mole for the general hydrate and 399.37 grams per mole for the tetrahydrate form [1] [13] [2] [4]. This variation reflects the variable water content that can be incorporated into the crystal structure.

Thermal properties include a boiling point of 300°C, though this represents decomposition rather than true boiling [1] [2]. The flash point is also reported as 300°C [1] [2], indicating that the compound does not exhibit typical flammability characteristics but rather undergoes thermal decomposition at elevated temperatures.

Crystal structure parameters for the trihydrate form indicate a tetragonal crystal system with equal angles of 90 degrees [7]. The specific gravity matches the density value at 1.94 [1] [2], confirming the consistency of density measurements across different analytical methods.

Mechanical properties suggest that samarium acetate hydrate crystals are fragile and can be easily broken or powdered [7]. This brittleness is typical of many hydrated rare earth salts and reflects the relatively weak intermolecular forces in the crystal lattice compared to the strong ionic bonding within individual molecular units.

Porosity and surface area characteristics vary depending on the preparation method and degree of aggregation. Commercial samples typically exhibit some degree of porosity due to the crystalline aggregate structure, which can affect dissolution rates and reactivity [14].

| Physical Parameter | Value | Units | Hydration State |

|---|---|---|---|

| Density | 1.94 | g/cm³ | All forms |

| Molecular Weight | 327.49 / 345.51 / 399.37 | g/mol | Anhydrous / Hydrated / Tetrahydrate |

| Decomposition Point | 300 | °C | All forms |

| Crystal System | Tetragonal | - | Trihydrate |

Chemical Reactivity and Stability

Samarium acetate hydrate demonstrates moderate chemical reactivity that is characteristic of rare earth acetate compounds. The compound is stable under recommended storage conditions when properly protected from moisture and extreme temperatures [15] [16]. However, it exhibits specific reactivity patterns that must be considered in handling and application.

Thermal stability analysis reveals that the compound remains stable up to approximately 400°C, above which decomposition occurs [17] [18]. The thermal decomposition process involves the loss of acetate groups and water molecules, ultimately leading to the formation of samarium oxide (Sm₂O₃) along with carbon oxides and organic vapors [15] [20]. This decomposition process typically occurs in multiple stages, with dehydration preceding the breakdown of the acetate ligands.

Acid-base reactivity shows that samarium acetate hydrate can participate in various chemical transformations. The compound can react with strong acids to form different samarium salts while releasing acetic acid [7]. Conversely, reaction with strong bases can lead to precipitation of samarium hydroxide or oxide depending on conditions and concentrations.

Oxidation-reduction behavior is primarily centered on the samarium(III) center, which represents the most stable oxidation state for this lanthanide element. While samarium(II) compounds are known reducing agents, samarium(III) acetate hydrate does not readily undergo reduction under normal conditions [21] [22]. The compound can, however, serve as a precursor for the preparation of samarium(II) species under appropriate reducing conditions.

Coordination chemistry reactivity involves the potential for ligand exchange reactions where acetate groups can be replaced by other coordinating species. This property makes samarium acetate hydrate a valuable starting material for the synthesis of other samarium complexes [23]. The compound readily forms complexes with nitrogen-containing ligands such as bipyridine and amino acids.

Hydrolysis reactions can occur under certain conditions, particularly in strongly basic aqueous solutions, leading to the formation of samarium hydroxide or basic acetate species. The extent of hydrolysis depends on pH, temperature, and concentration factors [24].

Air sensitivity manifests as a slow decomposition process when the compound is exposed to atmospheric conditions for extended periods. The reaction with carbon dioxide and water vapor from air can lead to gradual conversion to carbonate species [16]. This process is accelerated at elevated temperatures and in the presence of moisture.

| Reaction Type | Conditions | Products | Stability |

|---|---|---|---|

| Thermal Decomposition | >400°C | Sm₂O₃ + CO₂ + organics | Stable below 400°C |

| Acid Reaction | Strong acids | Sm³⁺ salts + CH₃COOH | Moderate reactivity |

| Air Exposure | Moist air, time | Carbonate species | Gradual decomposition |

| Ligand Exchange | Coordinating ligands | New complexes | Readily occurs |

Hygroscopic Behavior

Samarium acetate hydrate exhibits pronounced hygroscopic characteristics that significantly influence its handling, storage, and application requirements [1] [3] [4]. The compound demonstrates a strong tendency to absorb moisture from the atmosphere, which can lead to changes in its physical properties and chemical behavior over time.

Deliquescent behavior is observed under conditions of high humidity, where the compound can absorb sufficient water to form a saturated solution [4]. This deliquescence process is thermodynamically driven by the high solubility of samarium acetate in water and the strong hydration tendency of the samarium(III) cation. The deliquescence point varies with temperature and atmospheric conditions but typically occurs at relative humidity levels above 60-70%.

Water absorption kinetics show a temperature-dependent behavior where the rate of moisture uptake increases exponentially with temperature [3]. At room temperature, the compound can absorb several percent of its weight in water within hours of exposure to ambient atmospheric conditions. This absorption process is initially rapid but approaches equilibrium as the surface becomes saturated with adsorbed water molecules.

Structural changes accompanying water absorption include modifications to the crystal lattice parameters and potential phase transitions between different hydrate forms [3] [6]. The compound can exist in various hydration states, from anhydrous to tetrahydrate forms, with each exhibiting distinct physical properties and stability characteristics.

Storage requirements necessitate the use of airtight containers with appropriate desiccants to prevent moisture absorption [4] [25]. Effective storage protocols include the use of sealed vessels containing sodium hydroxide and magnesium perchlorate as drying agents, or storage under vacuum conditions [11]. Alternative storage methods involve the use of inert atmospheres such as nitrogen or argon to prevent both moisture absorption and air oxidation.

Monitoring procedures for hygroscopic behavior include regular weight measurements to track moisture absorption and visual inspection for changes in appearance or crystal morphology [3]. Significant weight gains indicate moisture absorption and may necessitate re-drying procedures before use in sensitive applications.

Prevention strategies encompass multiple approaches including vacuum drying before use, controlled humidity environments during handling, and rapid transfer procedures to minimize atmospheric exposure [4] [25]. The use of glove boxes or dry boxes is recommended for extended handling procedures or when working with large quantities of the material.

Impact on applications includes potential effects on solution concentrations, crystal structure, and chemical reactivity. The variable water content can affect stoichiometric calculations and may introduce uncertainties in analytical procedures if not properly controlled [3].

| Hygroscopic Aspect | Characteristic | Control Method | Critical Temperature |

|---|---|---|---|

| Water Absorption Rate | High, temperature dependent | Desiccated storage | >25°C significant |

| Deliquescence | Occurs at high humidity | Sealed containers | >60% RH critical |

| Weight Change | Several percent possible | Regular monitoring | All temperatures |

| Structural Impact | Crystal modification | Controlled environment | >40°C accelerated |